
4-Bromo-2,5-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-difluorobenzamide is a chemical compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzamide typically involves the reaction of 4-bromo-2,5-difluorobenzoic acid with ammonia or an amine. One common method includes the following steps:
Preparation of 4-Bromo-2,5-difluorobenzoic acid: This is achieved by reacting 1,4-dibromo-2,5-difluorobenzene with n-butyllithium in a dry solvent like diethyl ether at low temperatures (-78°C).
Conversion to this compound: The acid is then reacted with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride to form the amide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-Bromo-2,5-difluoroaniline.
Oxidation: Formation of 4-Bromo-2,5-difluorobenzoic acid.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in neurotransmission.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. It is known to modulate dopamine neurotransmission, acting as a dopaminergic stabilizer. This modulation occurs through binding to dopamine receptors and influencing their activity, which can have therapeutic effects in conditions like Alzheimer’s disease and other central nervous system disorders .
Comparación Con Compuestos Similares
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2,5-difluorobenzaldehyde
- 4-Bromo-2,5-difluorobenzonitrile
Comparison: 4-Bromo-2,5-difluorobenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its acid, aldehyde, and nitrile counterparts. The presence of the amide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-bromo-2,5-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXQXWQSPGXPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
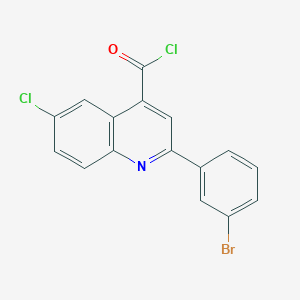
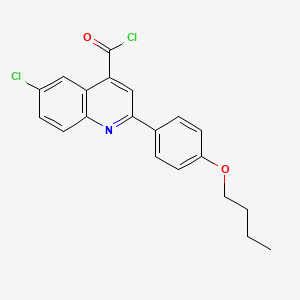
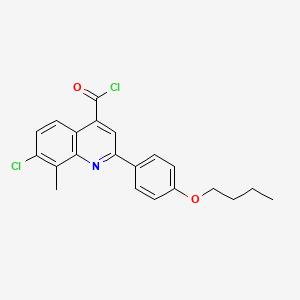

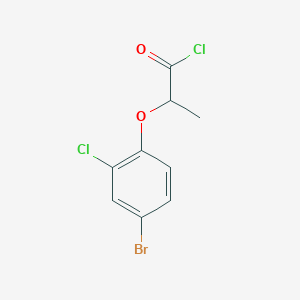
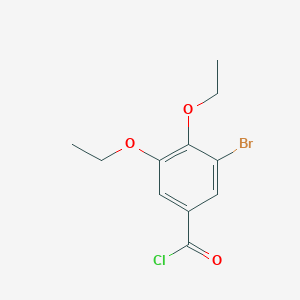



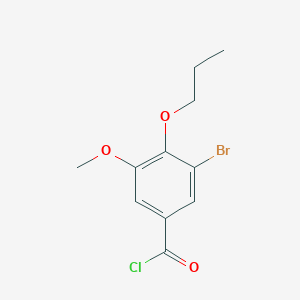
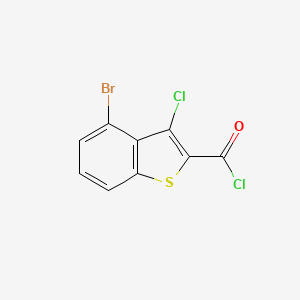
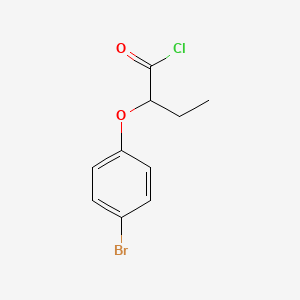
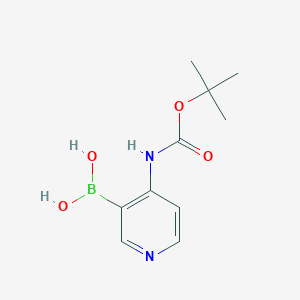
![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)
